4-(3-Nitrostyryl)pyridine
Description
4-(3-Nitrostyryl)pyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring conjugated to a styryl moiety bearing a nitro group at the meta position of the phenyl ring. This compound belongs to a class of aromatic heterocycles with applications in organic electronics, coordination chemistry, and pharmaceutical research due to its electron-deficient pyridine core and π-conjugated system .
Properties
CAS No. |
46837-95-0 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+ |
InChI Key |
NGMZCGIDCNUHRJ-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
solubility |
11.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison :
4-(4-Nitrobenzyl)pyridine (): Features a nitro group on the benzyl substituent rather than the styryl chain.
3-(4-Nitrophenyl)pyridine (): A positional isomer with the nitro group on the phenyl ring attached directly to the pyridine.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives (): Chloro- and nitro-substituted pyridines with extended aromatic systems.
4-Ethylpyridine and 4-Propylpyridine (): Alkyl-substituted pyridines for evaluating steric/electronic differences.
Physical and Electronic Properties :
*Estimated based on molecular formula. †From : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.
Key Observations :
- Electron-Withdrawing Effects : Nitro-substituted pyridines (e.g., this compound, 3-(4-Nitrophenyl)pyridine) exhibit higher reactivity in electrophilic substitutions and coordination chemistry compared to alkyl-substituted analogs (e.g., 4-propylpyridine) .
- Thermal Stability : Chloro- and nitro-substituted pyridines (melting points 268–287°C, ) show superior thermal stability over alkyl derivatives due to stronger intermolecular interactions .
- Electronic Spectra: Computational studies on 4-(1-aminoethyl)pyridine () suggest that substituents like nitro groups significantly reduce the HOMO-LUMO gap (ΔE = 6.08 eV), enhancing charge-transfer capabilities—a property likely shared by this compound.
Computational Insights
Quantum chemical studies on related pyridines (e.g., 4-(1-aminoethyl)pyridine, ) highlight:
- Solvent Effects : Polar solvents (e.g., water) redshift electronic absorption peaks due to stabilization of excited states—a trend expected for this compound .
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